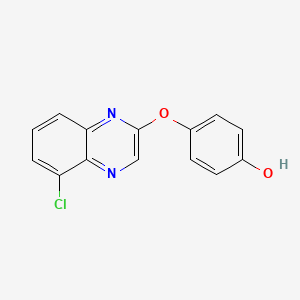

2-(4-Hydroxyphenoxy)-5-chloroquinoxaline

Beschreibung

Eigenschaften

Molekularformel |

C14H9ClN2O2 |

|---|---|

Molekulargewicht |

272.68 g/mol |

IUPAC-Name |

4-(5-chloroquinoxalin-2-yl)oxyphenol |

InChI |

InChI=1S/C14H9ClN2O2/c15-11-2-1-3-12-14(11)16-8-13(17-12)19-10-6-4-9(18)5-7-10/h1-8,18H |

InChI-Schlüssel |

YTHUHHCKCJCMHS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC(=CN=C2C(=C1)Cl)OC3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenoxy)-5-chloroquinoxaline typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-hydroxyphenoxy and 5-chloroquinoxaline intermediates.

Coupling Reaction: The 4-hydroxyphenoxy intermediate is coupled with the 5-chloroquinoxaline under specific reaction conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Hydroxyphenoxy)-5-chloroquinoxaline may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification systems ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxyphenoxy)-5-chloroquinoxaline can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxyphenoxy)-5-chloroquinoxaline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxyphenoxy)-5-chloroquinoxaline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 2-(4-Hydroxyphenoxy)-5-chloroquinoxaline

- Molecular Formula : C₁₄H₉ClN₂O₂

- Molecular Weight : 272.69 g/mol

- Purity : 98% (as listed in commercial catalogs) .

Structural Features :

- The compound consists of a quinoxaline core substituted at position 2 with a 4-hydroxyphenoxy group and at position 5 with a chlorine atom.

Structural and Electronic Comparisons

Table 1: Structural Comparison of Quinoxaline Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-(4-Hydroxyphenoxy)-5-chloroquinoxaline | 2-(4-Hydroxyphenoxy), 5-Cl | C₁₄H₉ClN₂O₂ | 272.69 | Hydroxyphenoxy (H-bond donor), Cl (EWG) |

| 2-(4-Fluorophenyl)quinoxaline | 2-(4-Fluorophenyl) | C₁₄H₉FN₂ | 236.24 | Fluorophenyl (moderate EWG), planar core |

| 2,6-Dichloroquinoxaline | 2-Cl, 6-Cl | C₈H₄Cl₂N₂ | 199.04 | Dichloro substitution (strong EWG) |

| 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline | 4-Amino, 2-(4-Cl-phenyl), 3-(4-MeO-phenyl) | C₂₂H₁₈ClN₃O | 375.85 | Amino (H-bond donor), Cl and MeO groups |

Key Observations :

- Hydrogen Bonding: The hydroxyphenoxy group distinguishes this compound from non-hydroxylated analogs (e.g., 2,6-dichloroquinoxaline), enabling stronger intermolecular interactions, which may influence solubility or crystallinity .

- Steric Considerations: The bulkier hydroxyphenoxy group may reduce packing efficiency compared to smaller substituents (e.g., fluorine or chlorine), though crystallographic data for the target compound is unavailable .

Crystallographic and Conformational Insights

- 2-(4-Fluorophenyl)quinoxaline: X-ray studies reveal a dihedral angle of 22.2° between the quinoxaline core and the fluorophenyl ring, indicating moderate planarity disruption. Minimal aromatic stacking (centroid-centroid distance: 3.995 Å) suggests weak intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.